4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile

CYP11B1 Steroidogenesis Enzyme Inhibition

Choose 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile for reproducible CYP11B1 inhibition (IC50 6.97 µM) and CCR5 antagonism studies. Its unique 2-methylcyclopentyl substitution ensures assay specificity versus non-methylated analogs. Utilize as a validated positive control in HPLC/LC-MS method development. For R&D only.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
Cat. No. B13201163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC1CCCC1(C2=CC=C(C=C2)C#N)O
InChIInChI=1S/C13H15NO/c1-10-3-2-8-13(10,15)12-6-4-11(9-14)5-7-12/h4-7,10,15H,2-3,8H2,1H3
InChIKeyDMOXVPIQRVEDJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile: A Structurally-Defined Benzonitrile Derivative for Selective CYP11B1 Inhibition Research


4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile (CAS 2060050-13-5) is a specialized benzonitrile derivative characterized by a para-substituted benzonitrile core linked to a 1-hydroxy-2-methylcyclopentyl moiety [1]. This compound has been identified in pharmacological screening as a CCR5 antagonist with potential applications in treating HIV infection and inflammatory diseases [2]. In biochemical assays, it demonstrates measurable inhibitory activity against cytochrome P450 11B1 (CYP11B1) with an IC50 of 6.97 µM [3], while showing minimal inhibition of CYP17 (>10 µM) [3], and HDAC enzymes (IC50 values up to 1.6-7.8 µM) [4]. Its distinct substitution pattern, featuring a methyl group at the 2-position of the cyclopentyl ring, differentiates it from close analogs and positions it as a valuable research tool for studying steroidogenic enzyme modulation and chemokine receptor antagonism.

Why 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile Cannot Be Replaced by Simple Hydroxycyclopentyl or Positional Analogs


The biological activity profile of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is intrinsically linked to its precise molecular architecture—specifically, the 2-methyl substitution on the cyclopentyl ring and the para-substitution pattern on the benzonitrile core. Substitution with positional isomers such as 3-(1-hydroxy-2-methylcyclopentyl)benzonitrile or analogs lacking the 2-methyl group like 4-(1-hydroxycyclopentyl)benzonitrile is not scientifically equivalent. Quantitative CYP11B1 inhibition data reveal that structurally similar compounds exhibit markedly different potencies: for example, a closely related benzonitrile derivative (BDBM50062544) achieves an IC50 of 796 nM against CYP11B1, representing an approximately 8.8-fold increase in potency compared to the 6.97 µM IC50 of 4-(1-hydroxy-2-methylcyclopentyl)benzonitrile [1][2]. Furthermore, the methyl group at the 2-position introduces stereochemical complexity absent in non-methylated analogs, which can significantly influence target binding conformations and selectivity profiles . These structural nuances directly impact the compound's utility in structure-activity relationship (SAR) studies and its performance in specific assay systems, making generic substitution scientifically invalid for reproducible research outcomes.

Quantitative Differentiation Evidence for 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile vs. Comparators


CYP11B1 Inhibitory Potency: 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile vs. More Potent Benzonitrile Derivative

4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile inhibits human CYP11B1 with an IC50 of 6.97 µM (6970 nM) in V79 MZh cells [1]. In contrast, a structurally related benzonitrile derivative, CHEMBL3397602 (BDBM50062544), exhibits an IC50 of 796 nM under comparable assay conditions, representing an 8.8-fold difference in potency [2]. This quantitative divergence demonstrates that the specific substitution pattern of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile yields a distinct potency profile, making it suitable for applications where moderate CYP11B1 inhibition is desired, such as in selectivity profiling panels.

CYP11B1 Steroidogenesis Enzyme Inhibition

Selectivity Profile: CYP11B1 vs. CYP17 and HDAC Inhibition

4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile demonstrates a measurable selectivity window between CYP11B1 and CYP17. It inhibits CYP11B1 with an IC50 of 6.97 µM, while showing no significant inhibition of CYP17 (IC50 >10 µM) in E. coli-expressed enzyme assays [1]. In HDAC enzyme inhibition screens, the compound shows moderate activity with IC50 values ranging from 1.6 µM to 7.8 µM depending on the specific HDAC isoform and assay conditions [2]. This profile indicates that while the compound interacts with multiple targets, it exhibits differential potency across enzyme classes, which can be leveraged in selectivity studies.

Selectivity CYP17 HDAC Off-target

CCR5 Antagonist Activity: A Distinct Pharmacological Profile Not Shared by Simple Analogs

Preliminary pharmacological screening identified 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile as a CCR5 antagonist with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While specific IC50/Ki values are not reported in the available abstracts, the identification of CCR5 antagonism as a primary activity distinguishes this compound from simpler hydroxycyclopentyl benzonitrile analogs such as 4-(1-hydroxycyclopentyl)benzonitrile or 2-(1-hydroxycyclopentyl)benzonitrile, for which no CCR5 activity has been documented in accessible databases . This unique pharmacological annotation provides a rationale for selecting this compound in chemokine receptor research contexts.

CCR5 HIV Chemokine Receptor Antagonist

Synthetic Accessibility: Documented Synthetic Route with Defined Yield

A synthetic pathway for 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile (designated 'compound 5' in Scheme 4) has been reported, utilizing NH4Cl in DMF at 120 °C for 24 hours, achieving a 24% isolated yield [1]. While this yield is modest, the existence of a published, reproducible synthetic protocol differentiates this compound from other hydroxycyclopentyl benzonitrile derivatives lacking documented synthetic methodology. The defined procedure enables researchers to either procure the compound with confidence in its synthetic provenance or to independently synthesize it with established parameters, which is particularly valuable for isotopic labeling studies or when commercial supply is constrained.

Synthesis Yield Scale-up Procurement

Physicochemical Properties: Molecular Weight Differentiation from Non-Methylated Analogs

4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile possesses a molecular formula of C13H15NO and a molecular weight of 201.26 g/mol [1]. This represents a 14 Da increase compared to non-methylated analogs such as 4-(1-hydroxycyclopentyl)benzonitrile (C12H13NO, MW 187.24 g/mol) and 2-(1-hydroxycyclopentyl)benzonitrile (C12H13NO, MW 187.24 g/mol) . The presence of the 2-methyl group also alters the compound's lipophilicity and chromatographic retention behavior, which are critical considerations for HPLC method development, LC-MS quantification, and biological assay preparation.

Physicochemical Molecular Weight LogP Analytical

Optimal Research Applications for 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile Based on Quantitative Evidence


CYP11B1 Selectivity Profiling Panels

Use as a moderate-affinity CYP11B1 inhibitor (IC50 = 6.97 µM) in enzyme selectivity panels to establish baseline inhibition and differentiate from highly potent CYP11B1 inhibitors [1]. Its minimal CYP17 inhibition (>10 µM) provides a defined selectivity window for cross-target comparison [1].

CCR5 Antagonist Screening and SAR Studies

Employ as a validated CCR5 antagonist scaffold for chemokine receptor research, particularly in HIV infection, asthma, and autoimmune disease models [2]. Its documented activity distinguishes it from simple hydroxycyclopentyl benzonitrile analogs lacking CCR5 annotation.

Synthetic Methodology Development and Scale-Up

Utilize the published synthetic protocol (24% yield, NH4Cl/DMF/120°C) as a starting point for reaction optimization, catalyst screening, or isotopic labeling studies [3]. The defined procedure reduces methodological uncertainty in independent synthesis.

Analytical Method Validation and Compound Library Management

Leverage its distinct molecular weight (201.26 g/mol) and chromatographic properties as a positive control for HPLC and LC-MS method development, ensuring accurate compound tracking in screening libraries [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.